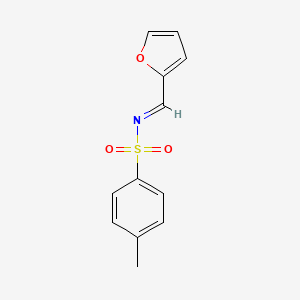

N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

(NE)-N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-10-4-6-12(7-5-10)17(14,15)13-9-11-3-2-8-16-11/h2-9H,1H3/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCOBAQWBKLPTB-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide typically involves the condensation of furan-2-carbaldehyde with 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Asymmetric Boronate Additions

This imine participates in rhodium-catalyzed asymmetric additions with arylboron reagents, yielding chiral amines with high enantioselectivity:

| Reaction Partner | Catalyst System | Yield | ee | Reference |

|---|---|---|---|---|

| 2,4,6-Triphenylboroxine | Rh/(R,R)-Ph-bod* ligand | 97% | 99% | |

| Potassium phenyltrifluoroborate | Rh/JosiPhos ligand | 89% | 95% |

Mechanistic Insight : The reaction proceeds via a six-membered transition state, with the furyl group stabilizing the intermediate through π-Stacking interactions .

Cycloaddition Reactions

The compound serves as a dienophile in [2+2+1] cycloadditions with alkynes under rhodium catalysis:

| Alkyne | Product | Yield | Reference |

|---|---|---|---|

| Ethyl-4-phenylbut-3-ynoate | Ethyl 2-phenyl-5-tosyl-2,5-dihydro-1H-pyrrole-3-carboxylate | 82% | |

| 1-Pentyne | 3-Tosyl-2-vinylcyclopentenone | 74% |

Conditions : Rh(cod)₂OTf (3 mol%), 1,4-dioxane, 60°C, 6 h .

Hydrocyanation Reactions

The imine undergoes Strecker-type hydrocyanation to form α-aminonitriles:

| Cyanide Source | Catalyst | Yield | Reference |

|---|---|---|---|

| KCN, 18-crown-6 | Phase-transfer catalyst | 92% | |

| TMSCN | Zn(OTf)₂ | 85% |

Key Data : Reaction completed in 2 h at 25°C; products characterized by ¹³C NMR (δ 118–120 ppm for CN) .

Ring-Opening Reactions with Amines

The sulfonamide acts as a leaving group in ring-opening reactions with secondary amines:

| Amine | Product | Yield | Reference |

|---|---|---|---|

| Morpholine | 4,5-Dimorpholinocyclopent-2-enone | 86% | |

| Piperidine | 4,5-Dipiperidinocyclopent-2-enone | 78% |

Conditions : p-Toluenesulfonamide (20 mol%), CH₂Cl₂, 40°C, 12 h .

Thermal and Stability Data

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have identified derivatives of compounds containing the furan moiety as potential inhibitors of SARS-CoV-2 main protease (Mpro). For instance, the compound F8-S43, which is structurally related to N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide, exhibited an IC50 value of 10.76 μM against Mpro, indicating its potential as a therapeutic agent for COVID-19 treatment . The structure-activity relationship (SAR) studies revealed that modifications to the furan ring and sulfonamide group significantly affected inhibitory potency.

Antimicrobial Activity

this compound has also shown promise as an antimicrobial agent. The sulfonamide functional group is known for its antibacterial properties, and compounds with similar structures have been evaluated for their efficacy against various bacterial strains. The presence of the furan ring enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy .

Organic Synthesis Applications

Synthesis of N-Sulfonyl Imines

The compound serves as a key intermediate in the synthesis of N-sulfonyl imines through condensation reactions with aldehydes. Using silica-supported P2O5 as a catalyst, the reaction yields high purity products under solvent-free conditions. For example, when 4-methylbenzenesulfonamide was reacted with benzaldehyde in this manner, yields reached up to 91% . This method highlights the efficiency and green chemistry principles applicable in synthesizing valuable intermediates.

Aza-Achmatowicz Reaction

this compound has been utilized in aza-Achmatowicz reactions to produce functionalized piperidine derivatives. These derivatives are important scaffolds in drug discovery due to their biological activity. The compound's ability to form stable intermediates facilitates further transformations into complex structures .

Table 1: Inhibitory Potency Against SARS-CoV-2 Mpro

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| F8-S43 | 10.76 | Non-peptidomimetic inhibitor |

| F8-B6 | 1.57 | Reversible covalent inhibitor |

| F8-B22 | 1.55 | Reversible covalent inhibitor |

Table 2: Synthesis of N-Sulfonyl Imines

| Aldehyde | Time (min) | Yield (%) |

|---|---|---|

| Benzaldehyde | 120 | 91 |

| 4-Isopropylbenzaldehyde | 120 | 92 |

| Thiophen-3-aldehyde | 120 | 91 |

Case Studies

Case Study: Development of Antiviral Agents

In a study focusing on the development of antiviral agents targeting SARS-CoV-2, researchers synthesized various derivatives based on the furan structure. Among them, this compound derivatives were screened for their inhibitory effects against Mpro, leading to promising candidates for further development .

Case Study: Green Synthesis Techniques

Utilizing this compound in solvent-free conditions demonstrated significant advantages in organic synthesis. The methodology not only increased yield but also minimized environmental impact by reducing solvent waste. This approach aligns with contemporary trends towards sustainable chemistry practices .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of bacterial enzymes, thereby exerting its antimicrobial effects. Additionally, the compound’s ability to interact with cellular receptors and signaling pathways can contribute to its anti-inflammatory and anticancer properties .

Comparison with Similar Compounds

Schiff Base Sulfonamides

Schiff base sulfonamides share the imine (-C=N-) functional group, which influences stability, reactivity, and intermolecular interactions. Key examples include:

N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide (CAS 75159-10-3) :

This analog replaces the furan group with a 4-methylbenzylidene substituent. The bulky aromatic substituent enhances crystallinity and may reduce solubility in polar solvents compared to the furan-containing derivative. Such compounds are often used as ligands in coordination chemistry .(Z)-N-(5-Ethyl-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide :

This compound exhibits tautomerism between imine and amine forms, as confirmed by solid-state NMR and DFT calculations. The thiadiazole ring introduces additional heteroatoms, affecting electronic properties and biological activity (e.g., dihydrofolate reductase inhibition) .

Structural Differences :

- Bulky substituents (e.g., 4-methylbenzylidene) increase steric hindrance, whereas heterocycles (e.g., thiadiazole) modulate electronic effects.

Chromenylidene Sulfonamides

A series of N-(3-aryl-2H-chromen-2-ylidene)-4-methylbenzenesulfonamides (4g–4o) were synthesized with substituents including ethyl, methoxy, and halogens (F, Cl, Br) on the aryl group .

Key Comparisons :

| Compound | Substituent | Melting Point (°C) | Notable Properties |

|---|---|---|---|

| N-(furan-2-ylmethylidene) | Furan | Not reported | Expected lower melting point due to planar furan |

| 4g | 4-Ethylphenyl | 168–170 | High crystallinity, stable to oxidation |

| 4l | 4-Fluorophenyl | 182–184 | Enhanced dipole interactions, antimicrobial |

| 4o | 3-Bromophenyl | 195–197 | Heavy atom effect, potential for X-ray studies |

Spectral Data :

Azide-Functionalized Sulfonamides

N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide features dual azide groups, enabling click chemistry applications. Unlike the furan-containing target, these compounds exhibit high reactivity in Huisgen cycloadditions but may pose stability challenges due to azide decomposition .

Halogenated Sulfonamides

- N-(2-Fluoro-4-iodophenyl)-4-methylbenzenesulfonamide : Halogens increase molecular weight and polarizability, improving X-ray diffraction quality. The iodine atom also enhances antimicrobial activity by disrupting bacterial membranes .

- N-(3-Chlorophenyl)-4-methylbenzenesulfonamide (4n): Chlorine’s electronegativity enhances dipole-dipole interactions, increasing melting points compared to non-halogenated analogs .

Simple Aryl/Alkyl Sulfonamides

- N-Furan-2-ylmethyl-4-methylbenzenesulfonamide : The absence of the imine group (compared to the target compound) results in a secondary amine, increasing solubility in protic solvents but reducing stability toward hydrolysis .

- N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide : Methoxy groups improve solubility in organic solvents and antimicrobial efficacy, as seen in disc diffusion assays .

Biological Activity

N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide, also known as N-furfuryl-p-toluenesulfonamide, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound can be synthesized through various methodologies involving furan derivatives and sulfonamides. The general reaction involves the condensation of furan-2-aldehyde with 4-methylbenzenesulfonamide under suitable conditions, yielding the target compound in moderate to high yields. The melting point of the synthesized compound is reported to be around 100-101 °C .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties by inhibiting the activity of bacterial enzymes, which disrupts cellular processes essential for microbial survival. This effect may be mediated through interactions with cell membrane integrity and metabolic pathways.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2) . This suggests a potential role in treating inflammatory diseases.

- Anticancer Potential : Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest, although further investigation is necessary to elucidate these pathways fully .

Biological Activity Summary Table

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against several bacterial strains, demonstrating a clear dose-dependent response. The compound was particularly potent against Gram-positive bacteria, suggesting its potential utility in developing new antibiotics.

- Anti-inflammatory Research : In vitro assays revealed that treatment with the compound significantly reduced levels of inflammatory cytokines in cultured macrophages. These findings support its therapeutic application in conditions characterized by excessive inflammation .

- Cancer Cell Line Studies : A series of experiments conducted on human cancer cell lines showed that this compound inhibited cell proliferation effectively. The IC50 values varied depending on the specific cancer type, with some lines showing sensitivity at concentrations as low as 10 µM .

Q & A

Basic: What synthetic methodologies are employed to prepare N-(furan-2-ylmethylidene)-4-methylbenzenesulfonamide?

The compound is typically synthesized via a condensation reaction between furan-2-carbaldehyde and 4-methylbenzenesulfonamide. A common approach involves refluxing equimolar amounts of the aldehyde and sulfonamide in a polar solvent (e.g., ethanol or water) under acidic or neutral conditions. Reaction progress is monitored using TLC, and the product is purified via recrystallization or column chromatography. For analogous sulfonamide derivatives, spectral data (e.g., H NMR, C NMR) are used to confirm the imine bond formation (C=N stretch at ~1600–1650 cm in IR) .

Basic: How is the crystal structure of this compound resolved and validated?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Crystals are grown via slow evaporation, and data are collected using a diffractometer (e.g., Bruker APEXII CCD). SHELX programs (SHELXS for solution, SHELXL for refinement) are used to solve the structure, with validation metrics including R-factor (<0.08), wR-factor (<0.15), and goodness-of-fit (S ≈ 1.0). Key parameters include dihedral angles between aromatic rings (e.g., 45–70°) and hydrogen-bonding networks (N–H⋯O/S). Absolute configuration is confirmed using Flack or Hooft parameters .

Advanced: How can tautomeric forms of this compound be distinguished experimentally and computationally?

Tautomerism (e.g., imine vs. amine forms) is analyzed via:

- Solid-state C NMR : Chemical shifts of key carbons (e.g., C=N vs. C–N) are compared to DFT-D (dispersion-corrected density functional theory) calculations .

- SCXRD : Bond lengths (e.g., C–N vs. C=N) and hydrogen-bonding patterns resolve tautomeric dominance.

- Thermal analysis (DSC) : Phase transitions may indicate tautomeric interconversion. Computational modeling (e.g., Gaussian or ORCA) predicts relative stability of tautomers .

Basic: What role do hydrogen-bonding interactions play in the crystal packing of this compound?

Hydrogen bonds (N–H⋯O, N–H⋯N) and weaker interactions (C–H⋯π, π–π stacking) stabilize the crystal lattice. For example, sulfonamide NH groups often donate to sulfonyl O atoms, forming C(4) chains along specific crystallographic axes. Amine groups may link adjacent chains into sheets or 3D networks. These interactions are mapped using Mercury or PLATON software and quantified via Hirshfeld surface analysis .

Advanced: How can contradictions between experimental and computational structural data be resolved?

Discrepancies (e.g., bond lengths, torsion angles) arise from dynamic effects (e.g., temperature, crystal packing). Resolution strategies include:

- DFT-D optimization : Incorporates dispersion forces to better match experimental geometries.

- Molecular dynamics (MD) simulations : Assess conformational flexibility in solution vs. solid state.

- Multi-temperature SCXRD : Detects thermal motion or disorder affecting structural parameters .

Advanced: What catalytic applications involve derivatives of this sulfonamide?

The compound’s imine group can act as a ligand in transition-metal catalysis. For example, palladium-catalyzed cyclizations (e.g., Heck/Aza-Wacker cascades) use sulfonamide derivatives as intermediates. Reaction design involves optimizing steric/electronic effects of the furan and tosyl groups on catalytic activity. Mechanistic studies (e.g., H NMR kinetics, DFT) probe transition states and regioselectivity .

Basic: How is the compound characterized spectroscopically?

- H NMR : Aromatic protons (6.5–8.0 ppm), imine proton (~8.5–9.5 ppm), and methyl groups (~2.4 ppm).

- C NMR : Sulfonyl S=O carbons (~140 ppm), C=N (~150–160 ppm).

- IR : S=O stretches (~1150–1350 cm), C=N (~1600–1650 cm).

- HRMS : Molecular ion ([M+H]) confirms the formula (CHNOS requires 249.0532 g/mol) .

Advanced: What strategies are used to study polymorphism or solvatomorphism in this compound?

- Powder XRD (PXRD) : Diffraction patterns distinguish polymorphs.

- DSC/TGA : Melting points and weight loss profiles identify solvates.

- Crystal structure prediction (CSP) : Algorithms (e.g., GRACE) predict stable forms, validated against experimental data .

Advanced: How can the compound be functionalized for structure-activity relationship (SAR) studies?

- Electrophilic substitution : Bromination or nitration of the furan ring.

- Metal-mediated coupling : Suzuki-Miyaura reactions to introduce aryl groups.

- Ag(I)-assisted fluorination : Selective substitution at electron-rich positions, as demonstrated for pyrimidine analogs .

Basic: What computational tools are recommended for modeling this compound’s reactivity?

- Gaussian 16 : For geometry optimization and vibrational frequency analysis.

- VASP or CRYSTAL : Periodic DFT for solid-state simulations.

- AutoDock Vina : Docking studies to predict binding modes in biological targets (e.g., enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.